2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-4-19-6-8-20(9-7-19)27(32)24-16-30(25-14-5-18(2)15-23(25)28(24)33)17-26(31)29-21-10-12-22(34-3)13-11-21/h5-16H,4,17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRNQSWMSGUBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 4-ethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the quinoline derivative with 4-methoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of quinoline derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have similar biological activities.
Benzoyl Derivatives: Compounds like benzoyl peroxide are used in various applications, including as antibacterial agents.
Uniqueness
What sets 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide apart is its combination of functional groups, which confer unique properties and potential applications. The presence of both the quinoline and benzoyl groups allows for a diverse range of chemical reactions and biological activities.
Biological Activity
The compound 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of quinoline compounds. It has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.44 g/mol. The structure features a quinoline core with various substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.44 g/mol |
| CAS Number | Not available |
Research indicates that compounds similar to this quinoline derivative exhibit significant biological activities primarily through the following mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Binding : Binding affinity studies suggest that it interacts with various receptors, which could modulate signaling pathways critical for cellular functions.
- Antioxidant Activity : Some studies indicate that quinoline derivatives possess antioxidant properties, reducing oxidative stress in cells.
Anticancer Properties
Several studies have investigated the anticancer potential of quinoline derivatives, including this compound. For instance:
- In Vitro Studies : Research has shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis and disrupting cell cycle progression.
- Mechanistic Insights : The compound's ability to induce apoptosis has been linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Bacterial Inhibition : In vitro tests reveal effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.
Case Studies
- Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry explored the effects of similar quinoline derivatives on cancer cells, reporting significant inhibition of cell proliferation at micromolar concentrations (PMID: 31557052).
- Antimicrobial Efficacy :
- Another research article highlighted the antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating a minimum inhibitory concentration (MIC) that supports its potential as an antibacterial agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
- Quinoline core formation : Cyclocondensation of substituted anilines with diketones under acidic conditions (e.g., HCl/EtOH, 80°C) .
- Functionalization : Introduction of the 4-ethylbenzoyl group via Friedel-Crafts acylation (AlCl₃ catalyst, dichloromethane, 0–5°C) and subsequent coupling with 4-methoxyphenylacetamide using EDC/HOBt in DMF .
- Key factors : Temperature control during acylation minimizes side reactions; inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
- Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .
Q. What spectroscopic and chromatographic methods are critical for structural characterization?
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent environments (e.g., quinoline C=O at ~170 ppm, methoxy singlet at ~3.8 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) confirm molecular ion peaks ([M+H]⁺) and purity (>98%) .
- FT-IR : Confirms carbonyl stretches (1670–1720 cm⁻¹ for amide/quinoline C=O) and aromatic C-H bends .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Stability profile :
- Temperature : Stable at –20°C for ≥5 years (lyophilized); degradation observed >40°C (hydrolysis of amide bond) .
- Light sensitivity : Store in amber vials to prevent photodegradation of the quinoline core .
- Validation : Periodic HPLC analysis monitors degradation products (e.g., free 4-methoxyphenylamine) .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Case example : Discrepancies in IC₅₀ values (e.g., kinase inhibition in vitro vs. poor in vivo efficacy) may arise from:
- Metabolic instability : Phase I metabolism (CYP450-mediated oxidation of ethylbenzoyl group) reduces bioavailability .
- Solubility limitations : Use co-solvents (e.g., DMSO/PEG-400) or nanoformulations to enhance aqueous solubility (>50 µM) .
- Validation : Pharmacokinetic studies (plasma half-life, tissue distribution) using LC-MS/MS .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- SAR design :
- Quinoline C-6 position : Replace methyl with halogens (Cl/F) to enhance metabolic stability .
- 4-Ethylbenzoyl group : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate target binding affinity .
- Experimental workflow :
Synthesize analogs via parallel combinatorial chemistry .
Screen against target enzymes (e.g., kinases) using fluorescence polarization assays .
Correlate activity with computational docking (AutoDock Vina) to identify critical binding residues .
Q. What mechanistic insights can be gained from studying oxidative/reductive degradation pathways?
- Oxidation : Quinoline N-oxidation (H₂O₂/Fe²⁺) generates N-oxide derivatives, altering solubility and activity .
- Reduction : NaBH₄-mediated reduction of carbonyl groups produces alcohol intermediates, useful for prodrug design .
- Analytical tools : UPLC-QTOF-MS identifies degradation products; DFT calculations (Gaussian 16) predict reaction energetics .
Q. How do substituents influence physicochemical properties relevant to blood-brain barrier (BBB) penetration?
- Key parameters :
- LogP : Optimal range 2–3 (calculated via ChemAxon). The 4-methoxyphenyl group increases hydrophobicity (LogP ~2.8) .
- PSA (Polar Surface Area) : <90 Ų (current PSA: ~85 Ų) favors BBB permeability .
- Experimental validation : Parallel artificial membrane permeability assay (PAMPA-BBB) predicts CNS availability .
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial efficacy: How to validate target specificity?
- Hypothesis : Off-target effects (e.g., DNA intercalation) may skew MIC values .
- Resolution :
- Targeted assays : Use E. coli DNA gyrase inhibition assays (supercoiling inhibition) to confirm specificity .
- Control experiments : Compare activity against wild-type vs. gyrase-mutant strains .
Methodological Resources
- Synthetic protocols : Multi-step organic synthesis (PubChem CID-based procedures) .
- Analytical standards : PubChem spectral data (NMR, MS) for cross-validation .
- Biological assays : Enzymatic inhibition protocols (e.g., Kinase-Glo® luminescent assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
